

A Theoretical and Predictive Technical Guide to 4-Phenylazepan-4-ol

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Compound of Interest

Compound Name: 4-Phenylazepan-4-ol

Cat. No.: B11720350

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Disclaimer: The following document is a theoretical guide. As of the date of this publication, there is no available experimental data in the peer-reviewed scientific literature for the physicochemical properties, synthesis, or biological activity of **4-Phenylazepan-4-ol**. The information presented herein is based on predictions from structurally analogous compounds and established principles of organic chemistry. This guide is intended for research and development professionals and should be used for informational purposes only. Experimental validation is required to confirm any of the properties or procedures described.

Introduction

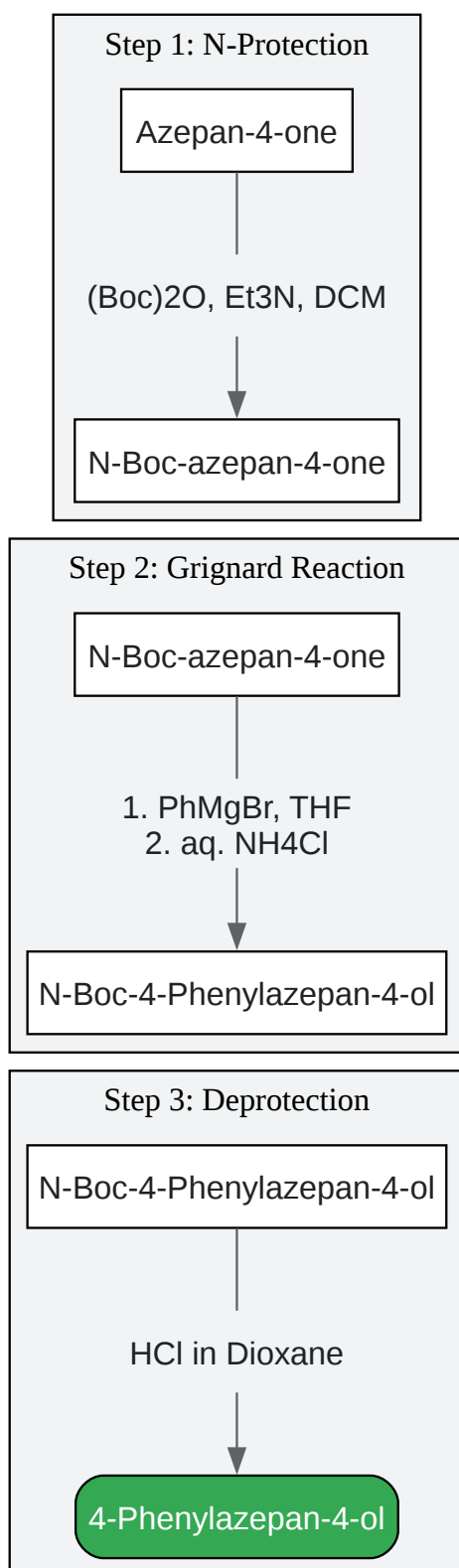
4-Phenylazepan-4-ol is a tertiary alcohol derivative of the azepane heterocyclic system. Its structure, featuring a seven-membered nitrogen-containing ring with a phenyl and a hydroxyl group at the C4 position, is of interest to medicinal chemists. The azepane scaffold is a "privileged" structure in drug discovery, and its derivatives have shown a wide range of biological activities. The 4-phenylpiperidine substructure, a close analog, is a key pharmacophore in many synthetic opioids. This guide provides a proposed synthetic route, predicted physicochemical properties, and a discussion of the potential biological relevance of the title compound.

Proposed Synthesis

A plausible and efficient method for the synthesis of **4-Phenylazepan-4-ol** is via the Grignard reaction, a classic and reliable method for forming carbon-carbon bonds and tertiary alcohols. The synthesis would likely proceed in three steps: N-protection of a suitable azepane

precursor, Grignard addition of a phenyl group to the C4-carbonyl, and subsequent deprotection.

The proposed pathway involves the use of a Boc (tert-butyloxycarbonyl) protecting group, which is stable under the basic conditions of the Grignard reaction and can be readily removed under acidic conditions.



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Caption: Proposed synthetic workflow for **4-Phenylazepan-4-ol**.

Step 1: Synthesis of tert-butyl 4-oxoazepane-1-carboxylate (N-Boc-azepan-4-one)

- To a solution of azepan-4-one hydrochloride (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (Et₃N, 2.5 eq) dropwise.
- Stir the mixture for 15 minutes, then add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water and separate the organic layer.
- Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the title compound.

Step 2: Synthesis of tert-butyl 4-hydroxy-4-phenylazepane-1-carboxylate (N-Boc-4-Phenylazepan-4-ol)

- Dissolve N-Boc-azepan-4-one (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere (e.g., Argon or Nitrogen).
- Cool the solution to 0 °C in an ice bath.
- Add phenylmagnesium bromide (PhMgBr, 1.5 eq, typically 3.0 M in diethyl ether) dropwise via syringe.^{[1][2][3][4][5]}
- After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction by TLC.

- Upon completion, cool the reaction to 0 °C and quench carefully by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
- Extract the mixture with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford the protected tertiary alcohol.

Step 3: Synthesis of **4-Phenylazepan-4-ol**

- Dissolve N-Boc-**4-Phenylazepan-4-ol** (1.0 eq) in a solution of hydrochloric acid in dioxane (e.g., 4 M HCl, 10 eq).
- Stir the mixture at room temperature for 2-4 hours.
- Monitor the deprotection by TLC.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Triturate the resulting solid with diethyl ether to afford **4-Phenylazepan-4-ol** as its hydrochloride salt.
- For the free base, dissolve the hydrochloride salt in water, basify with a suitable base (e.g., 1 M NaOH) to pH > 10, and extract with an organic solvent like DCM or ethyl acetate. Dry the organic extracts and concentrate to yield the final product.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of **4-Phenylazepan-4-ol**. These values are estimated based on the known properties of its structural analogs, 4-Phenylpiperidin-4-ol and Azepan-4-ol, and are intended for guidance only.^{[6][7][8][9]}

Property	Predicted Value	Basis for Prediction / Comments
Molecular Formula	C12H17NO	-
Molecular Weight	191.27 g/mol	Calculated from the molecular formula.
Appearance	White to off-white solid	Assumed based on similar compounds like 4-Phenylpiperidin-4-ol.[7]
Melting Point	130 - 150 °C	Expected to be in a similar range to 4-Phenylpiperidin-4-ol (m.p. ~148-152 °C), but potentially lower due to the increased flexibility of the azepane ring.
Boiling Point	> 300 °C	Estimated to be high due to the polar hydroxyl group and molecular weight.
pKa (of the amine)	9.0 - 10.0	The azepane nitrogen is a secondary amine. Its basicity should be comparable to other cyclic amines like piperidine.
LogP (Octanol/Water)	1.5 - 2.5	The phenyl group increases lipophilicity, while the hydroxyl and amine groups increase hydrophilicity. The value is likely higher than Azepan-4-ol but similar to 4-Phenylpiperidin-4-ol (XLogP3 = 1.9).[8]
Aqueous Solubility	Sparingly soluble	Expected to have low to moderate solubility in water, but should be soluble in acidic

aqueous solutions due to the basic amine.

Potential Biological Activity and Drug Development

While no biological data exists for **4-Phenylazepan-4-ol**, its chemical structure suggests several potential areas of pharmacological interest for drug development professionals.

- **Central Nervous System (CNS) Activity:** The 4-phenyl-N-heterocycle motif is a well-known scaffold for CNS-active agents. Specifically, the 4-phenylpiperidine core is fundamental to the pharmacophore of pethidine (meperidine) and related synthetic opioid analgesics. It is plausible that **4-Phenylazepan-4-ol** could interact with opioid receptors or other CNS targets. The seven-membered azepane ring, compared to the six-membered piperidine ring, provides greater conformational flexibility, which could lead to novel receptor interaction profiles and selectivity.
- **Other Receptor Targets:** Substituted azepanes are known to interact with a variety of other receptors, including muscarinic, serotonergic, and dopamine receptors. The specific substitution pattern of **4-Phenylazepan-4-ol** would need to be evaluated through screening to determine its target profile.

Conclusion

4-Phenylazepan-4-ol represents an unexplored area of chemical space. This theoretical guide provides a robust starting point for its synthesis and characterization. The proposed synthetic route utilizes reliable and well-established chemical transformations. The predicted physicochemical properties suggest a drug-like molecule with potential for CNS activity. Further experimental investigation is necessary to validate these predictions and to fully elucidate the chemical and biological profile of this compound.

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